molecular formula C11H7Br2NO2 B15222940 Methyl 4,7-dibromoquinoline-2-carboxylate

Methyl 4,7-dibromoquinoline-2-carboxylate

Cat. No.: B15222940
M. Wt: 344.99 g/mol
InChI Key: LKJIOOUJUSQQAG-UHFFFAOYSA-N
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Description

Methyl 4,7-dibromoquinoline-2-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of bromine atoms at positions 4 and 7, along with a carboxylate group at position 2, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,7-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-2-carboxylic acid using bromine in the presence of a suitable catalyst, followed by esterification with methanol under acidic conditions . The reaction conditions often involve refluxing the mixture to ensure complete bromination and esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-dibromoquinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4,7-dibromoquinoline-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atoms and the quinoline ring play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7Br2NO2

Molecular Weight

344.99 g/mol

IUPAC Name

methyl 4,7-dibromoquinoline-2-carboxylate

InChI

InChI=1S/C11H7Br2NO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3

InChI Key

LKJIOOUJUSQQAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2)Br)C(=C1)Br

Origin of Product

United States

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